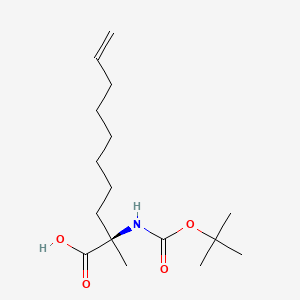

(R)-2-(Boc-amino)-2-methyldec-9-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H29NO4 |

|---|---|

Molecular Weight |

299.41 g/mol |

IUPAC Name |

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoic acid |

InChI |

InChI=1S/C16H29NO4/c1-6-7-8-9-10-11-12-16(5,13(18)19)17-14(20)21-15(2,3)4/h6H,1,7-12H2,2-5H3,(H,17,20)(H,18,19)/t16-/m1/s1 |

InChI Key |

GJXFQOUAIIHHKR-MRXNPFEDSA-N |

Isomeric SMILES |

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CCCCCCC=C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Boc Amino 2 Methyldec 9 Enoic Acid

Enantioselective Synthesis Strategies

The creation of the chiral quaternary center in (R)-2-(Boc-amino)-2-methyldec-9-enoic acid requires precise control of stereochemistry. This is achieved through various enantioselective strategies that guide the formation of the desired (R)-configuration.

Asymmetric alkylation is a direct approach to forming the α,α-disubstituted carbon center. This strategy typically involves the diastereoselective or enantioselective alkylation of an enolate derived from a protected glycine (B1666218) or alanine (B10760859) precursor. mdpi.comresearchgate.net To synthesize the target compound, a sequential alkylation would be necessary. For instance, an equivalent of a chiral glycine enolate could first be methylated and then subsequently alkylated with an 8-carbon electrophile, such as 8-bromooct-1-ene.

A key challenge is controlling the second alkylation to avoid racemization and achieve high stereoselectivity. researchgate.net The success of this approach often relies on the use of chiral phase-transfer catalysts or the formation of well-defined chiral enolates that create a sterically hindered environment, directing the incoming electrophile to a specific face of the molecule. researchgate.net Another powerful variant is the Schmidt rearrangement of optically active α,α-bisalkylated β-keto esters, which can produce α-alkylated α-amino acids with high yield and optical purity. nih.gov

Chiral auxiliaries are recoverable chemical moieties temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov This is one of the most reliable methods for synthesizing α-methylated amino acids.

Glycine Enolates and Bis-Lactim Ethers: The Schöllkopf method utilizes a chiral bis-lactim ether, commonly derived from L-valine and glycine. The ether is deprotonated to form a nucleophilic enolate, which is then alkylated. The bulky group from the valine auxiliary (an isopropyl group) effectively shields one face of the enolate, leading to highly diastereoselective alkylation on the opposite face. nih.gov For the target molecule, this would involve a two-step alkylation: first with methyl iodide and then with an appropriate octenyl halide (or vice versa). Subsequent acid hydrolysis cleaves the auxiliary, which can be recovered, yielding the desired α-methylated amino acid ester. nih.gov This method has been shown to produce (R)-α-methyl-α-amino acids with diastereomeric excesses often exceeding 95%. nih.gov

Oxazolidinone and Imidazolidinone Derivatives: Evans oxazolidinones and Seebach's imidazolidinones are other highly effective auxiliaries. acs.org A glycine or alanine unit is attached to the auxiliary as an N-acyl derivative. Deprotonation forms a rigid chelated enolate, and the bulky substituent on the auxiliary directs the alkylation stereoselectively. The cis-disubstituted imidazolidinone enolate has been successfully methylated with methyl iodide to produce precursors for α-methyl-L-tryptophan stereospecifically. acs.org

Sulfinimines: Chiral N-sulfinyl imines, derived from glyoxylate, can serve as powerful radical acceptors. This approach allows for the stereoselective synthesis of unnatural α-amino acids under mild, photoredox-mediated conditions, achieving excellent diastereoselectivity (>95:5 dr).

| Auxiliary Type | Key Feature | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Bis-Lactim Ether (Schöllkopf) | Valine-derived; face-shielding by isopropyl group. | >95% d.e. | nih.gov |

| Imidazolidinone (Seebach) | Derived from pivalaldehyde; forms rigid enolate. | High d.e. | acs.org |

| N-Sulfinyl Imine | Chiral-at-sulfur auxiliary; used in photoredox catalysis. | >95:5 d.r. |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts.

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts. They can act in a bifunctional manner, activating both a nucleophile and an electrophile through a network of hydrogen bonds within a well-defined chiral pocket. This strategy has been applied to the enantioselective synthesis of α-tertiary amino acids from α-substituted aminomalonic acids via a decarboxylative addition mechanism. For the synthesis of this compound, a similar strategy could be envisioned where a CPA catalyst controls the stereoselective addition of a nucleophile to a ketimine derived from an α-keto acid precursor.

Aminocatalysis: Chiral amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the Michael addition of racemic oxazolones (azlactones) to α,β-unsaturated aldehydes. This reaction proceeds with high enantioselectivity and can be used to generate α,α-disubstituted amino acid derivatives. While this specific pathway may not be the most direct for the target molecule, it highlights the power of enamine/iminium catalysis in constructing complex chiral amino acids.

Steglich Rearrangement: While the asymmetric Steglich rearrangement is a known method for synthesizing α-amino acids from oxazoles, its application to the synthesis of α,α-disubstituted variants is less common and often requires highly specialized substrates and catalysts.

Transition metal catalysis offers highly efficient and selective routes to chiral amino acids.

Ni(II) Complexes: A well-established method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine. The planar nickel complex serves as a chiral template. The glycine α-proton becomes acidic, allowing for deprotonation and subsequent diastereoselective alkylation. To obtain the target compound, the Ni(II) complex of a glycine Schiff base would be sequentially alkylated with high stereocontrol. This approach is operationally convenient and scalable.

Rhodium and Palladium Complexes: Rhodium complexes are widely used for the asymmetric hydrogenation of enamides or dehydroamino acid precursors. Palladium catalysis has been successfully applied to the asymmetric allylic alkylation of glycine enolate surrogates. researchgate.net More recently, Pd-catalyzed C-H activation has been used for the α-arylation of thioamines with high enantioselectivity. An enantioconvergent approach using a chiral nickel catalyst can couple racemic α-halo-α-amino acid derivatives with organozinc reagents, providing a versatile route to unnatural amino acids.

| Metal/Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Chiral Ni(II)-Schiff Base Complex | Diastereoselective Alkylation | Scalable, uses unprotected amino acids. | |

| Chiral Ni/Ligand Complex | Enantioconvergent Cross-Coupling | Uses racemic starting materials effectively. | |

| Pd(II)/Chiral Phosphoric Acid | Asymmetric C-H Activation | Atom- and step-economic. |

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereocontrol.

While the direct enzymatic synthesis of a complex, non-proteinogenic amino acid like this compound is not yet established, several enzyme classes hold potential. Engineered nitrene transferases have been developed for the enantioselective intermolecular α-C-H amination of carboxylic acid esters, presenting a direct way to form α-amino esters. Furthermore, α-oxoamine synthases, which are PLP-dependent enzymes, catalyze stereospecific C-C bond formation between an amino acid and an acyl-CoA thioester, followed by decarboxylation to yield α-amino ketones. The future development of engineered enzymes or enzyme cascades could enable a direct and sustainable route to such tailor-made amino acids.

Introduction and Manipulation of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acid and peptide synthesis. Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions, and its facile, orthogonal removal under mild acidic conditions.

Introduction: The Boc group is most commonly installed by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O or "Boc anhydride") in the presence of a base. The reaction is typically performed in aqueous or anhydrous conditions, with bases like triethylamine (B128534) or sodium hydroxide (B78521). For sterically hindered amino acids, specific conditions such as using Boc₂O with tetramethylammonium (B1211777) hydroxide may be advantageous. The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyls of the Boc anhydride.

Manipulation and Stability: The Boc group is robust and stable towards most nucleophiles, catalytic hydrogenation, and basic conditions. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as ester hydrolysis or side-chain modifications, without affecting the protected amine.

Removal (Deprotection): The key feature of the Boc group is its lability under acidic conditions. It is typically cleaved using strong, non-nucleophilic acids like neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is then quenched, often through elimination to form isobutylene (B52900), while the resulting carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide. This clean decomposition into gaseous byproducts simplifies workup procedures.

Stereoselective Installation of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in peptide synthesis and the synthesis of amino acid derivatives. nih.gov Its installation is typically achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. nih.gov While this reaction is generally straightforward, the stereoselective installation on a pre-existing chiral center, particularly a sterically hindered quaternary carbon as in the precursor to this compound, requires careful consideration of reaction conditions to avoid racemization.

For sterically hindered amino acids, specific conditions can be advantageous. For instance, the use of Boc₂O with tetramethylammonium hydroxide pentahydrate (Me₄NOH·5H₂O) in acetonitrile (B52724) has been reported to be effective. Another common method involves the use of Boc₂O in a mixed solvent system like dioxane and water with a base such as sodium hydroxide or sodium bicarbonate. The choice of base and solvent system is crucial to ensure the integrity of the chiral center during the protection step.

| Reagent System | Solvent | Base | Typical Conditions | Ref |

| Di-tert-butyl dicarbonate (Boc₂O) | Dioxane/Water | NaOH or NaHCO₃ | Room Temperature | |

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol (B129727) or DMF | Triethylamine (TEA) | 40-50 °C (for anhydrous conditions) | |

| Di-tert-butyl dicarbonate (Boc₂O) | Acetonitrile | Me₄NOH·5H₂O | Room Temperature |

This interactive table summarizes common reagent systems for the installation of the Boc protecting group.

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of a complex molecule like this compound, which contains multiple functional groups (a carboxylic acid, an amine, and a terminal alkene), the use of an orthogonal protecting group strategy is paramount. sigmaaldrich.comiris-biotech.de Orthogonality in protecting groups means that each group can be removed under specific conditions without affecting the others. iris-biotech.de

The Boc group on the α-amino group is acid-labile. This allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. For instance, if the carboxylic acid moiety were protected as a benzyl (B1604629) ester (Bn), which is removed by hydrogenolysis, or a silyl ester, removed by fluoride (B91410) ions, these would be orthogonal to the Boc group. Similarly, the terminal alkene is stable to the acidic conditions used for Boc deprotection and the conditions for many other protecting groups, making it an orthogonal functional group in itself.

A common orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. iris-biotech.de This Boc/Fmoc strategy is a cornerstone of solid-phase peptide synthesis. google.com While not directly applicable to the target molecule as presented, if further modifications were required at another site, an Fmoc-protected amine could be deprotected without affecting the Boc group.

Table of Orthogonal Protecting Groups to Boc:

| Protecting Group | Lability | Orthogonal to Boc (Acid-Labile) |

| Benzyl (Bn) | Hydrogenolysis | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base-Labile | Yes |

| Silyl Ethers (e.g., TBDMS) | Fluoride-Labile | Yes |

| Allyloxycarbonyl (Alloc) | Pd(0)-Labile | Yes |

This interactive table showcases protecting groups that are orthogonal to the acid-labile Boc group.

Mild and Selective Boc Deprotection Methodologies

While the Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), the development of milder deprotection methods is crucial, especially for sensitive substrates. nih.gov For a molecule with a terminal alkene, harsh acidic conditions could potentially lead to side reactions such as hydration or polymerization.

Several mild and selective methods for Boc deprotection have been developed. Aqueous phosphoric acid is an effective and environmentally benign reagent for this purpose. nih.gov Another reported method involves the use of oxalyl chloride in methanol, which proceeds at room temperature in high yields. researchgate.net This method is particularly noteworthy for its mildness. Other strategies include the use of metal catalysts or acetylchloride in methanol. nih.gov

Examples of Mild Boc Deprotection Reagents:

| Reagent | Conditions | Advantages | Ref |

| Aqueous Phosphoric Acid | THF | Mild, environmentally friendly | nih.gov |

| Oxalyl Chloride/Methanol | Room Temperature | Mild, high yield | researchgate.net |

| Acetylchloride/Methanol | Not specified | Alternative to strong acids | nih.gov |

| Catalytic Iodine | Solvent-free | Mild, catalytic | nih.gov |

| Sodium Carbonate | Refluxing DME | Basic conditions | nih.gov |

This interactive table presents various mild reagents for the deprotection of the Boc group.

Stereochemical Control and Deracemization in Synthesis

The central challenge in the synthesis of this compound is the creation and control of the quaternary stereocenter at the α-position.

Diastereoselective Transformations in Carbon-Carbon Bond Formation

One powerful strategy to establish the quaternary stereocenter is through diastereoselective alkylation of a chiral precursor. For the synthesis of α,α-disubstituted amino acids, chiral lactams or diketopiperazines derived from other amino acids can serve as excellent templates. The pre-existing chirality of the template directs the incoming electrophile to one face of the molecule, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the template then yields the desired enantiomerically enriched α,α-disubstituted amino acid.

Enantioselective Processes and Chiral Resolution Techniques

Enantioselective synthesis aims to directly produce the desired enantiomer. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For α-alkenyl α-amino acids, a highly enantioselective route has been developed using a N-H insertion reaction of vinyldiazoacetates and tert-butyl carbamate (B1207046), cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.orgnih.gov This method offers high yields and excellent enantioselectivity (83-98% ee). rsc.orgnih.gov

Alternatively, if a racemic mixture of 2-amino-2-methyldec-9-enoic acid is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This can be achieved by:

Formation of diastereomeric salts: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system, which selectively retains one enantiomer over the other, allowing for their separation.

Control of Quaternary Stereocenter Formation

The construction of a quaternary stereocenter is a formidable task in organic synthesis. Asymmetric hydroformylation has emerged as a novel method to create such centers. rsc.org In this approach, an α,β-unsaturated carboxylic acid derivative undergoes hydroformylation with a rhodium catalyst and a chiral ligand to generate an α-quaternary stereocenter with high enantioselectivity. rsc.org This method could potentially be applied to a precursor of the target molecule.

Another strategy involves the stereocontrolled synthesis from chiral precursors. For instance, a new stereocontrolled synthesis of optically pure (S)-α-methyl,α-amino acids has been described using a chiral synthon, 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione. nih.gov The chiral inductor directs the initial alkylation, and steric hindrance controls subsequent alkylations, allowing for the stereocontrolled synthesis of the quaternary center. nih.gov

Synthetic Route Design and Optimization Research

Research into the synthesis of this compound focuses on creating effective and adaptable synthetic pathways. This involves designing new routes, refining reaction conditions, and ensuring the methods can be scaled up for larger production.

The creation of the specific three-dimensional arrangement of this compound requires careful strategic planning. Chemists utilize both linear and convergent approaches to assemble the molecule.

The decision to use a linear or convergent strategy depends on factors like the total yield, the ability to control the 3D structure (stereoselectivity), and the accessibility of starting materials.

A primary goal in synthesizing this amino acid is to achieve a high level of stereoselectivity, meaning the desired 3D arrangement is produced with high purity. The development of specialized catalysts and ligands is crucial for this purpose.

Phase-transfer catalysis has proven to be a powerful method for the asymmetric alkylation of glycine derivatives. acs.orgnih.gov Catalysts derived from cinchona alkaloids, for example, are effective in controlling the stereochemistry of the reaction. acs.org The specific structure of the catalyst, including the chiral ligand attached to it, creates a pocket that favors the formation of the desired (R)-enantiomer. Research continues to focus on designing new ligands and optimizing catalyst structures to enhance both the yield and the enantioselectivity of these reactions. researchgate.net

Table 1: Illustrative Catalyst Systems for Asymmetric Alkylation of Glycine Derivatives

| Catalyst/Ligand System | Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Cinchona-functionalized Crown Ether-Strapped Calixarene | Glycine Imines | Various Alkyl Halides | up to ~98% | up to 99.9% |

| Chiral Quaternary Ammonium (B1175870) Salt with Pd catalyst | Glycine Imino Ester | Allylic Acetates | High | up to >95% |

| Ni(II) Complex of Chiral Glycine Schiff Base | Chiral Glycine Equivalent | n-octyl bromide | 98.1% | 98.8% (de) |

This table presents representative data from studies on related compounds to illustrate the effectiveness of different catalytic systems.

Translating a successful laboratory synthesis to a larger scale for research applications requires careful planning and optimization. rsc.org Process intensification focuses on making chemical processes safer, more efficient, and more sustainable. mdpi.com

For the synthesis of this compound, this might involve transitioning from traditional batch reactions to continuous flow chemistry. Flow chemistry can offer better control over reaction conditions and improve safety. The use of immobilized catalysts in flow reactors can also simplify purification and allow for catalyst recycling.

Scalability studies aim to identify and overcome any potential issues that may arise when increasing the production volume. This includes optimizing reaction parameters like temperature, concentration, and reaction time. The selection of solvents and reagents is also critical, with a focus on using less hazardous and more environmentally friendly options. Developing efficient and scalable purification methods, such as crystallization, is also essential to obtain the final product in high purity. google.com

Table 2: Comparison of Synthetic Scales

| Parameter | Laboratory Scale | Research/Pilot Scale |

|---|---|---|

| Reaction Volume | Milliliters to Liters | Liters to Gallons |

| Equipment | Glassware | Glass-lined or Stainless Steel Reactors |

| Process Control | Manual | Automated |

| Purification | Chromatography | Crystallization, Distillation |

Chemical Transformations and Derivatization of R 2 Boc Amino 2 Methyldec 9 Enoic Acid

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in (R)-2-(Boc-amino)-2-methyldec-9-enoic acid is a key functional handle for a range of carbon-carbon bond-forming and functional group interconversion reactions.

Olefin Metathesis Reactions for Macrocycle and Polymer Research

Olefin metathesis has emerged as a powerful tool in synthetic chemistry, and the terminal alkene of this compound makes it an excellent substrate for such transformations. The presence of the Boc-protected amine is generally well-tolerated by common ruthenium-based metathesis catalysts. beilstein-journals.org

Ring-closing metathesis is a powerful technique for the synthesis of cyclic compounds. organic-chemistry.orgwikipedia.org While this compound itself cannot undergo intramolecular RCM, its derivatives, which incorporate a second alkene, are suitable precursors for macrocyclization. For instance, esterification or amidation of the carboxylic acid with an olefin-containing alcohol or amine, respectively, would generate a diene amenable to RCM. This strategy is widely employed in the synthesis of cyclic peptides and other macrocyclic structures. nih.govnih.govresearchgate.net The choice of catalyst and reaction conditions, such as solvent and temperature, can influence the efficiency and stereoselectivity of the cyclization. nih.gov For α,α-disubstituted amino acid precursors, RCM can be an effective method for creating sterically constrained cyclic systems. nih.govnih.gov

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst | Structure | Generation | Key Features |

| Grubbs' First Generation | 1st | High functional group tolerance. | |

| Grubbs' Second Generation | 2nd | Higher activity than 1st generation. | |

| Hoveyda-Grubbs Second Generation | 2nd | Enhanced stability and recyclability. |

This table presents a selection of commonly used RCM catalysts and is not exhaustive.

Cross-metathesis allows for the coupling of the terminal alkene of this compound with another olefin, providing a straightforward route to elongate or functionalize the side chain. This reaction is particularly useful for introducing new functional groups or building more complex molecular architectures. Studies on analogous Boc-protected α-methyl α-amino acid derivatives have demonstrated successful cross-metathesis with various olefin partners, including styrene, acrylates, and vinyl dioxolanes, using second-generation Grubbs catalysts. researchgate.net The efficiency and stereoselectivity (E/Z ratio) of the cross-metathesis product can be influenced by the nature of the cross-coupling partner and the reaction conditions. Ethenolysis, a specific type of cross-metathesis with ethylene, can be employed to shorten the side chain, although this is less common for this particular substrate.

Table 2: Examples of Cross-Metathesis with a Boc-Protected α-Methyl-α-alkenyl Amino Acid Derivative

| Olefin Partner | Catalyst | Product Structure (Analog) | Yield (%) | E/Z Ratio |

| Styrene | Grubbs' 2nd Gen. | R-CH=CH-Ph | 75 | 4:1 |

| Methyl Acrylate | Grubbs' 2nd Gen. | R-CH=CH-COOMe | 68 | E-isomer only |

| 2-Vinyl-1,3-dioxolane | Grubbs' 2nd Gen. | R-CH=CH-(dioxolane) | 74 | 3:1 |

Data adapted from a study on a similar α-methyl α-amino acid derivative. researchgate.net R represents the amino acid core.

Isomerizing olefin metathesis, often referred to as ISOMET, is a tandem reaction that combines olefin isomerization and metathesis. This process can be utilized to convert internal olefins into more valuable terminal olefins or to degrade long-chain olefins into smaller, more useful products like propylene. nih.gov In the context of this compound, this concept could be applied in reverse, where an isomerized form of the terminal alkene could potentially participate in metathesis reactions. However, for a terminal alkene like the one present in the title compound, the primary application of isomerizing metathesis would be in reactions where the initial product of a cross-metathesis might be isomerized to a thermodynamically more stable internal olefin.

Functionalization of the Alkene (e.g., Hydroboration, Epoxidation, Halogenation, Hydrogenation)

The terminal alkene is amenable to a variety of classic addition reactions to introduce new functional groups.

Hydroboration-Oxidation : This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding terminal alcohol, (R)-2-(Boc-amino)-10-hydroxy-2-methyldecanoic acid. Reagents such as borane-tetrahydrofuran (B86392) complex (BH3·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) are typically employed. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reaction is known for its high regioselectivity and stereospecificity (syn-addition).

Epoxidation : The terminal alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This transformation yields (R)-2-(Boc-amino)-2-methyl-9-(oxiran-2-yl)octanoic acid, a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a wide range of functionalities. The epoxide ring can be opened under both acidic and basic conditions, with the regioselectivity of the attack depending on the conditions used. youtube.com

Halogenation : The addition of halogens such as bromine (Br2) or chlorine (Cl2) across the double bond results in the corresponding vicinal dihalide. This reaction typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. youtube.com This provides a route to (R)-2-(Boc-amino)-9,10-dihalo-2-methyldecanoic acid derivatives.

Hydrogenation : The terminal double bond can be readily reduced to a saturated alkyl chain via catalytic hydrogenation. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. This reaction would convert this compound into (R)-2-(Boc-amino)-2-methyldecanoic acid. elsevierpure.comresearchgate.net This transformation is useful when the saturated analog is the desired final product or intermediate.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is a site for various derivatization reactions, most notably esterification and amidation.

Esterification : The carboxylic acid can be converted to an ester under various conditions. A common method involves reaction with an alcohol in the presence of an acid catalyst. For sterically hindered amino acids, the use of reagents like trimethylchlorosilane in methanol (B129727) can be effective for forming methyl esters. researchgate.netnih.gov The resulting ester can serve as a protecting group for the carboxylic acid or can be a key component of the final target molecule.

Amide Bond Formation : The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the reaction with the amine. A wide array of coupling reagents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govorgoreview.comyoutube.comresearchgate.netluxembourg-bio.com This reaction is fundamental in peptide synthesis and for the creation of various other amide-containing molecules. The choice of coupling reagent and conditions is crucial to ensure high yields and to avoid side reactions, particularly racemization at the α-carbon, although this is not a concern for the α,α-disubstituted title compound.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent | Acronym | Byproduct | Key Features |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easily filtered. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Easily removed by aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA | High coupling efficiency. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Effective for hindered couplings. |

This table provides a selection of common reagents and is not intended to be comprehensive.

Lack of Specific Research Data Hinders Detailed Analysis of this compound Transformations

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the chemical transformations of this compound. While general methodologies for the modification of Boc-protected amino acids are well-established, specific studies detailing the esterification, amidation, peptide coupling, and derivatization of the Boc-protected amino moiety of this particular compound are not publicly available. This absence of dedicated research prevents a thorough and specific analysis as outlined in the requested article structure.

The standard chemical transformations applicable to this compound can be inferred from the broader knowledge of Boc-amino acid chemistry. However, without specific experimental data, any discussion would remain hypothetical and would not meet the required standard of detailed, scientifically accurate reporting based on direct research findings.

General Context of Relevant Chemical Transformations:

Esterification and Amidation for Conjugation Studies: The carboxylic acid group of Boc-protected amino acids is readily converted to esters and amides. Common methods for esterification include reaction with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (DCC). Amidation is typically achieved by activating the carboxylic acid (e.g., with HATU or HOBt) followed by the addition of an amine. These reactions are fundamental in creating conjugates for various research purposes, such as attaching the amino acid to other molecules for biological studies.

Activation of Carboxylic Acid for Peptide Coupling Research: In peptide synthesis, the carboxylic acid of a Boc-protected amino acid is activated to facilitate the formation of a peptide bond with the amino group of another amino acid. A variety of coupling reagents are available, each with its own advantages regarding reaction efficiency and prevention of side reactions. The choice of activating agent can be crucial for achieving high yields and purity in the resulting peptide.

Reactions at the Boc-Protected Amino Moiety:

De-Boc Protection and Subsequent Reactions of the Free Amine: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) efficiently removes the Boc group, yielding the free amine. This deprotected amine is then available for a wide range of subsequent reactions, including peptide bond formation or reaction with other electrophiles.

Formation of Other Amine Derivatives for Research Purposes: Once the Boc group is removed, the resulting free amine can be converted into various other derivatives. For instance, reaction with an isocyanate would yield a urea, while reaction with a chloroformate would produce a carbamate (B1207046). These transformations are valuable for creating a diverse library of compounds for screening in drug discovery and other research areas.

Due to the lack of specific studies on this compound, it is not possible to provide detailed research findings, data tables, or specific examples of these transformations as they pertain directly to this compound. The scientific community has yet to publish research that would enable the creation of the requested in-depth article.

Applications in Advanced Chemical Synthesis and Materials Science Research

Chiral Building Block in Complex Molecular Synthesis Research

The stereochemically defined nature of (R)-2-(Boc-amino)-2-methyldec-9-enoic acid, combined with its multiple functional groups, positions it as a key intermediate in the asymmetric synthesis of elaborate molecular architectures.

In medicinal chemistry, the development of peptides and peptidomimetics as therapeutic agents is a major focus. mdpi.comnih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govmdpi.com The incorporation of non-natural amino acids is a primary strategy in designing effective peptidomimetics. mdpi.com

This compound serves as an exemplary non-natural amino acid for this purpose. The presence of a methyl group at the α-carbon creates a sterically hindered α,α-disubstituted amino acid (Aib or α-methylalanine analogue). This structural feature imparts significant conformational constraints on the peptide backbone, often inducing stable helical or turn structures. mdpi.com This conformational rigidity can lead to higher receptor binding affinity and specificity. Furthermore, the α,α-disubstitution provides steric shielding, making the adjacent peptide bonds highly resistant to cleavage by peptidases, thereby increasing the metabolic stability and in vivo half-life of the resulting peptide drug candidate. mdpi.com

The tert-butyloxycarbonyl (Boc) group is a standard amine-protecting group used extensively in solid-phase peptide synthesis (SPPS). peptide.comchempep.com It effectively prevents the amine terminus from participating in unwanted side reactions during peptide chain elongation and is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which are compatible with most peptide synthesis protocols. youtube.compeptide.com The terminal alkene on the C10 side chain offers a site for post-synthetic modification, allowing for the attachment of labels, cytotoxic payloads, or moieties to further enhance pharmacokinetic properties.

| Peptide Sequence | Key Structural Feature | Predicted Property Enhancement | Rationale |

|---|---|---|---|

| Tyr-Gly-Gly-Phe-Leu | Standard Peptide | Low enzymatic stability | Susceptible to degradation by peptidases. |

| Tyr-X-Gly-Phe-Leu | Incorporation of α,α-disubstituted amino acid 'X' | Increased enzymatic stability and defined secondary structure | Steric hindrance from the α-methyl group protects the peptide bond and restricts conformational freedom. mdpi.com |

| Tyr-X(modified)-Gly-Phe-Leu | Post-synthesis modification at the terminal alkene of 'X' | Site for conjugation (e.g., PEGylation, drug attachment) | The alkene group serves as a chemical handle for covalent modification. |

The total synthesis of complex natural products often requires a strategic supply of unique and stereochemically pure building blocks. Chiral non-proteinogenic amino acids like this compound are valuable starting materials for constructing intricate portions of natural product skeletons. The defined (R)-stereochemistry at the quaternary center can be transferred through subsequent reactions to establish new stereocenters within the target molecule.

The terminal alkene function is particularly useful in total synthesis. It can participate in a wide array of chemical transformations, including:

Olefin Metathesis: For ring-closing metathesis (RCM) to form macrocycles, a common feature in many natural products.

Hydroboration-Oxidation: To introduce a primary alcohol for further functionalization.

Epoxidation or Dihydroxylation: To create new stereocenters on the side chain.

Heck or Suzuki Coupling: To form new carbon-carbon bonds and extend the molecular framework.

Asymmetric catalysis, which relies on chiral catalysts to produce enantiomerically pure compounds, is a cornerstone of modern organic synthesis. nih.govmdpi.com Chiral amino acids are among the most important precursors for the synthesis of effective chiral ligands and organocatalysts. mdpi.comrsc.org

This compound can be readily converted into various classes of chiral ligands. For instance, reduction of the carboxylic acid moiety can yield the corresponding chiral amino alcohol. Chiral amino alcohols are privileged structures known to form highly effective complexes with metals like titanium, zinc, and copper, which are used to catalyze a range of enantioselective reactions, including alkyl additions to aldehydes. mdpi.comresearchgate.net

| Starting Material | Transformation | Resulting Ligand/Catalyst Class | Potential Catalytic Application |

|---|---|---|---|

| This compound | 1. Carboxylic acid reduction 2. Boc deprotection | Chiral β-Amino Alcohol | Enantioselective addition of organozinc reagents to aldehydes. mdpi.com |

| This compound | 1. Conversion to amide 2. Reduction 3. Reaction with chlorodiphenylphosphine | Chiral Aminophosphine Ligand | Palladium-catalyzed asymmetric allylic alkylation. rsc.org |

| This compound | 1. Boc deprotection | Chiral Amino Acid Organocatalyst | Asymmetric Michael additions. mdpi.com |

The (R)-stereocenter of the parent amino acid is directly responsible for inducing chirality in the products of the catalyzed reaction. The long C8 alkenyl chain can also play a role by influencing the steric environment around the catalytic center or by modifying the solubility of the catalyst in nonpolar organic solvents.

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are indispensable for separating the target enantiomer from its stereoisomers and other impurities. The assessment of enantiomeric purity is particularly critical for biologically active molecules where stereochemistry dictates function.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of non-racemic compounds. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.

For N-Boc protected amino acids like the title compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective. sigmaaldrich.comrsc.org Macrocyclic glycopeptide columns, such as those based on teicoplanin or ristocetin (B1679390) A, are particularly well-suited for resolving N-blocked amino acids due to their multimodal capabilities, operating in both reversed-phase and polar organic modes. sigmaaldrich.com

Research Findings: The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the complex three-dimensional structure of the CSP. The Boc protecting group and the α-methyl group of the analyte play significant roles in the chiral recognition process. rsc.org A typical method would involve a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer, often containing a volatile salt like ammonium (B1175870) trifluoroacetate, which makes the method compatible with mass spectrometry (LC/MS). sigmaaldrich.com The D-enantiomer is typically more strongly retained on many common macrocyclic glycopeptide CSPs.

Interactive Table: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) |

| Ratio | 90:10 (v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected R-enantiomer tR | ~8.5 min |

| Expected S-enantiomer tR | ~10.2 min |

| Selectivity (α) | >1.20 |

| Resolution (Rs) | >2.0 |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids, due to their polar carboxylic acid and amino groups, are non-volatile and prone to decomposition at the high temperatures used in GC. Therefore, derivatization is a mandatory step for the analysis of (R)-2-(Boc-amino)-2-methyldec-9-enoic acid by GC.

The primary goal of derivatization is to mask the polar functional groups. While the amino group is already protected by the Boc moiety, the carboxylic acid group must be converted into a more volatile form, typically an ester (e.g., a methyl or ethyl ester). A subsequent silylation step might also be employed to ensure complete derivatization and enhanced thermal stability, although esterification is often sufficient. researchgate.net Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. researchgate.net

Research Findings: A two-step derivatization process is common. First, the carboxylic acid is converted to its methyl ester using a reagent like trimethylsilyl (B98337) diazomethane (B1218177) or HCl in methanol (B129727). Following esterification, the sample can be analyzed directly or undergo a second derivatization step, such as silylation, to further reduce polarity. The resulting derivative is then analyzed by GC-MS, allowing for both quantification and structural confirmation based on its mass spectrum. nih.gov

Interactive Table: GC Derivatization and Analysis Protocol

| Step | Procedure |

| 1. Esterification | Dissolve sample in methanol, add acetyl chloride, and heat at 60°C for 1 hour. Evaporate solvent. |

| 2. Silylation (Optional) | Add acetonitrile and MTBSTFA, heat at 100°C for 2 hours. |

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 70°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Detection | Mass Spectrometry (MS) |

Spectroscopic Methods for Structural Elucidation of Research Intermediates and Products

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. 1H and 13C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques (like COSY and HMBC) reveal connectivity between atoms.

Research Findings: For this compound, the NMR spectra would exhibit characteristic signals confirming all parts of its structure.

¹H NMR: A prominent singlet at approximately 1.45 ppm corresponds to the nine equivalent protons of the Boc group's tert-butyl moiety. mdpi.com The protons of the terminal vinyl group are expected in the 4.9-5.8 ppm range. A singlet for the α-methyl group would appear around 1.5 ppm. The long methylene (B1212753) chain would produce a series of multiplets between approximately 1.2 and 2.0 ppm. The N-H proton of the carbamate (B1207046) typically appears as a broad singlet. researchgate.net

¹³C NMR: The carbonyl carbons of the carboxylic acid and the Boc group are expected around 175-180 ppm and 155 ppm, respectively. mdpi.com The quaternary carbons of the Boc group and the α-carbon appear around 80 ppm and 60 ppm. The carbons of the terminal double bond are found at approximately 114 ppm (=CH₂) and 139 ppm (-CH=). princeton.edu The numerous methylene carbons of the chain would resonate in the 20-40 ppm range, while the Boc methyl carbons appear around 28.3 ppm. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(O)OH | ~11-12 (broad s) | ~178.5 |

| C(O)O-Boc | - | ~155.2 |

| -C (CH₃)₃ | - | ~80.1 |

| -C(C H₃)₃ | 1.45 (s, 9H) | ~28.3 |

| α-C | - | ~59.5 |

| α-CH₃ | 1.52 (s, 3H) | ~23.0 |

| -CH=CH₂ | 5.80 (m, 1H) | ~139.1 |

| -CH=C H₂ | 4.99 (dd, 1H), 4.93 (dd, 1H) | ~114.2 |

| -(CH₂)₆- | 1.25-2.05 (m, 12H) | ~22.5-33.8 |

| N-H | ~5.1 (broad s, 1H) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Boc-protected amino acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Research Findings: The mass spectrum of this compound (MW = 299.43) would confirm its molecular weight. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. A hallmark fragmentation of N-Boc protected compounds is the neutral loss of isobutylene (B52900) (56 Da) or the loss of the entire tert-butoxycarbonyl group (100 Da). libretexts.org Other significant fragmentations include the loss of the carboxylic acid group (45 Da) and cleavage along the aliphatic chain. libretexts.orgyoutube.comlibretexts.org

Interactive Table: Expected ESI-MS Fragmentation Pattern

| Ion Type | m/z (Calculated) | Fragment Identity |

| [M+H]⁺ | 300.2 | Protonated Parent Molecule |

| [M+Na]⁺ | 322.2 | Sodiated Adduct |

| [M-H]⁻ | 298.2 | Deprotonated Parent Molecule |

| [M+H - 56]⁺ | 244.2 | Loss of isobutylene |

| [M+H - 100]⁺ | 200.2 | Loss of Boc group (C₅H₉O₂) |

| [M+H - 45]⁺ | 255.2 | Loss of COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. The N-H stretch of the carbamate is observed around 3300-3400 cm⁻¹. Strong C=O stretching absorptions for the carbamate and the carboxylic acid would appear around 1710-1740 cm⁻¹. Other key peaks include the C-H stretching of the alkyl chain just below 3000 cm⁻¹, the C=C stretch of the terminal alkene at ~1640 cm⁻¹, and the C-O stretches of the ester and acid groups in the 1150-1250 cm⁻¹ region. researchgate.net

Interactive Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3300 | N-H Stretch | Carbamate N-H |

| 3300-2500 | O-H Stretch | Carboxylic Acid O-H (broad) |

| 2975-2850 | C-H Stretch | Alkyl CH₂, CH₃ |

| ~1740 | C=O Stretch | Carbamate C=O |

| ~1710 | C=O Stretch | Carboxylic Acid C=O |

| ~1640 | C=C Stretch | Alkene |

| 1520-1500 | N-H Bend | Amide II band |

| 1250, 1160 | C-O Stretch | Carbamate and Acid C-O |

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules. springernature.com For chiral molecules such as this compound, this technique is particularly crucial as it can directly establish the absolute configuration of stereogenic centers, a task that is challenging for many other analytical methods. iucr.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While a routine diffraction experiment readily provides the relative configuration of stereocenters, determining the absolute configuration requires the careful application of anomalous dispersion effects. springernature.com

The foundational principle for determining absolute stereochemistry via X-ray crystallography is the phenomenon of anomalous scattering, first utilized by Bijvoet. icm.edu.plnih.gov When the frequency of the incident X-rays is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering. This effect, known as anomalous dispersion, breaks Friedel's Law, which states that the intensities of diffraction spots (reflections) with indices hkl and -h-k-l are equal. wikipedia.org The resulting intensity differences between these "Bijvoet pairs" are directly dependent on the absolute arrangement of atoms in space. platonsoft.nl By comparing the experimentally measured intensities of Bijvoet pairs with those calculated for a specific enantiomeric model, the correct absolute configuration can be unequivocally assigned. icm.edu.pl

For organic molecules composed primarily of light atoms (C, H, N, O), such as this compound, the anomalous scattering effects can be subtle. ed.ac.uk The presence of a heavier atom (e.g., phosphorus, sulfur, or a halogen) can significantly enhance these effects, making the determination more straightforward. thieme-connect.de However, with modern diffractometers and careful data collection, it is often possible to determine the absolute configuration of molecules containing only lighter atoms. researchgate.net

A critical parameter in modern crystallographic refinement for chiral, non-centrosymmetric structures is the Flack parameter. mdpi.comox.ac.uk This value, typically ranging from 0 to 1, quantifies the relative proportion of the two possible enantiomers in the crystal structure model. wikipedia.org A Flack parameter close to 0, with a small standard uncertainty, indicates that the refined atomic coordinates correctly represent the absolute configuration of the molecule. ed.ac.ukolexsys.org Conversely, a value near 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin, where both enantiomers are present in equal amounts within the crystal lattice. olexsys.org The Flack parameter has become a standard and reliable indicator for validating the absolute stereochemistry of a chiral compound. mdpi.com

While no specific crystal structure data for this compound is publicly available, the table below provides representative crystallographic data for a generic chiral, Boc-protected α-methyl amino acid, illustrating the typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C16H29NO4 | The elemental composition of the molecule in the crystal. |

| Formula Weight | 315.41 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P212121 | The symmetry group of the crystal structure, indicating chirality. |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 22.1 Å | The lengths of the edges of the unit cell. |

| Volume | 1770 Å3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Flack Parameter | 0.05 (6) | A value close to zero confirms the assigned absolute configuration. The number in parentheses is the standard uncertainty. |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Stereochemical Predictions

The conformational landscape of (R)-2-(Boc-amino)-2-methyldec-9-enoic acid is of significant interest due to the presence of a stereocenter at the α-carbon and a flexible dec-9-enoic acid chain. The α-methyl group, in particular, introduces considerable steric hindrance, which significantly restricts the permissible values of the Ramachandran angles (φ and ψ) when this amino acid is incorporated into a peptide chain. nih.govjst.go.jpresearchgate.net

Computational methods are essential for exploring the accessible conformations of this molecule. A standard approach would involve a systematic search of the potential energy surface using molecular mechanics (MM) force fields, such as AMBER or CHARMM. nih.govfu-berlin.de This would be followed by higher-level quantum mechanical (QM) calculations, like Density Functional Theory (DFT), to refine the energies of the located minima.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 180 (anti) | 0.00 | 65 |

| B | +60 (gauche) | 0.85 | 18 |

| C | -60 (gauche) | 0.95 | 17 |

| This table is illustrative and based on general principles of alkane conformational preferences. Actual values would require specific calculations. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. A key reaction for this compound is the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. researchgate.netacs.org

Quantum mechanical calculations would be employed to map the reaction pathway for the deprotection process. This involves locating the transition state structure and calculating the activation energy. Such studies can provide insights into the reaction kinetics and the role of the acid catalyst. acs.org The mechanism of peptide bond formation involving this sterically hindered amino acid would also be a subject for computational investigation, helping to understand and optimize coupling efficiencies in peptide synthesis. nih.gov

Table 2: Calculated Parameters for a Hypothetical Boc Deprotection Transition State

| Parameter | Value |

| Activation Energy (ΔG‡) | 20-25 kcal/mol |

| Key Bond Distance (C-O) | ~1.8 Å |

| Imaginary Frequency | -350 cm⁻¹ |

| These values are typical for acid-catalyzed carbamate (B1207046) cleavage and would need to be calculated specifically for this molecule. |

Molecular Modeling for Rational Design of Derivatives and Ligands

Molecular modeling plays a crucial role in the rational design of derivatives and ligands based on the scaffold of this compound. nih.govnih.govfrontiersin.org By understanding the conformational preferences and the electronic properties of the molecule, derivatives with enhanced biological activity or improved physicochemical properties can be designed.

For instance, if this amino acid were to be part of a peptide intended to inhibit a protein-protein interaction, molecular docking simulations would be used to predict the binding mode of the peptide to its target protein. nih.gov These simulations would guide the design of derivatives with modified side chains to improve binding affinity and selectivity.

Furthermore, molecular dynamics (MD) simulations would be used to study the behavior of the molecule and its derivatives in a biological environment, such as in aqueous solution or interacting with a lipid bilayer. nih.govnih.govmdpi.com These simulations provide insights into the dynamic nature of the molecule and its interactions, which is critical for the design of effective therapeutic agents. The insights from MD simulations can help in designing peptidomimetics with enhanced stability and cell permeability. nih.gov

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of α,α-disubstituted amino acids like (R)-2-(Boc-amino)-2-methyldec-9-enoic acid can be challenging due to the steric hindrance around the quaternary carbon. nih.govresearchgate.net Current research efforts are focused on developing more efficient and environmentally friendly synthetic pathways. Future advancements are anticipated in several key areas:

Catalytic Asymmetric Synthesis: While classical methods often rely on chiral auxiliaries, future routes will likely leverage catalytic asymmetric methods to install the stereocenter. rsc.org This includes transition-metal catalysis and organocatalysis, which can reduce the need for stoichiometric chiral reagents and minimize waste. researchgate.net

Biocatalysis: The use of enzymes to create unnatural amino acids is a promising avenue for sustainable synthesis. pitt.edu Engineered enzymes could offer high enantioselectivity and operate under mild, aqueous conditions, providing a greener alternative to traditional organic synthesis. pitt.edu

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch synthesis. Developing a flow-based synthesis for this compound could lead to higher throughput and better process control.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, reduced waste, catalytic turnover. | Development of novel catalysts (organo- or metal-based) for the asymmetric alkylation of amino acid precursors. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes for the specific synthesis of α,α-disubstituted amino acids with terminal alkenes. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of multi-step syntheses to continuous flow reactors. |

Exploration of Novel Chemical Transformations and Derivatizations

The trifunctional nature of this compound—comprising a protected amine, a carboxylic acid, and a terminal alkene—offers a rich platform for chemical modification. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, stable under many conditions but readily removable with acid. organic-chemistry.org This allows for selective manipulation of the other functional groups.

Future research will likely focus on leveraging these functional handles for novel derivatizations:

Alkene Metathesis: The terminal double bond is a prime site for olefin metathesis reactions, enabling the formation of macrocycles or the synthesis of polymers. Ring-closing metathesis, in particular, could be used to create conformationally constrained cyclic peptides.

Click Chemistry: The alkene can be functionalized to participate in various click chemistry reactions, such as thiol-ene additions, allowing for efficient conjugation to other molecules, surfaces, or biomolecules.

Peptide Synthesis: After deprotection of the Boc group, the free amine can be incorporated into peptide chains using standard solid-phase or liquid-phase peptide synthesis techniques. The sterically hindered nature of the α,α-disubstituted amino acid can be used to induce specific secondary structures, such as helices or turns, in peptides. rsc.orgjst.go.jp

Carboxylic Acid Modification: The carboxyl group can be converted into a wide range of derivatives, including esters, amides, and acid halides, serving as a versatile connection point for further functionalization. vulcanchem.com

| Functional Group | Potential Transformation | Resulting Structure/Application |

| Terminal Alkene | Olefin Metathesis | Macrocyclic peptides, polymers. |

| Thiol-ene "Click" Reaction | Bioconjugates, functionalized materials. | |

| Hydroboration-Oxidation | Terminal alcohol for further derivatization. | |

| Carboxylic Acid | Amide Coupling | Peptide synthesis, conjugation to amines. |

| Esterification | Prodrugs, modification of solubility. | |

| Boc-Protected Amine | Acidic Deprotection | Free amine for peptide coupling. |

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique properties of this compound make it a promising candidate for several emerging applications. As an unnatural amino acid (UAA), it can be used to create novel peptides and proteins with enhanced properties.

Peptidomimetics and Drug Discovery: Incorporating this UAA into peptides can increase their resistance to enzymatic degradation, improving their stability and bioavailability as potential therapeutics. acs.org The conformational constraints imposed by the α,α-disubstitution can lead to peptides with higher receptor affinity and selectivity. nih.gov

Protein Engineering: The introduction of UAAs with unique functional groups into proteins allows for the creation of novel biocatalysts, biosensors, and therapeutic proteins. bitesizebio.com The terminal alkene on this compound could serve as a chemical handle for site-specific protein modification.

Materials Science: The ability of the terminal alkene to undergo polymerization or cross-linking makes this molecule a candidate for the development of novel biomaterials. This could include the synthesis of functionalized hydrogels, nanoparticles, or surfaces for applications in tissue engineering and drug delivery.

Molecular Probes: By attaching fluorescent dyes or other reporter groups via the alkene or carboxylic acid, derivatives of this amino acid could be developed as molecular probes to study biological processes.

The continued exploration of this compound is poised to unlock new opportunities in synthetic chemistry, medicine, and materials science. Advances in sustainable synthesis, coupled with the creative exploration of its chemical reactivity, will undoubtedly expand its role as a key building block in the development of next-generation molecules and materials.

Q & A

Q. How can researchers design a meta-analysis to evaluate the compound’s efficacy across heterogeneous studies?

- Methodological Answer :

- Define inclusion criteria (e.g., peer-reviewed studies with standardized purity thresholds).

- Extract data on yield, enantiomeric excess, and bioactivity.

- Use random-effects models to account for variability in experimental designs (e.g., case-control vs. cohort studies).

- Assess publication bias via funnel plots and Egger’s test , following COSMOS-E meta-analysis guidelines .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.